molecular formula C13H15N5O3 B15218479 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide CAS No. 856571-99-8

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Cat. No.: B15218479
CAS No.: 856571-99-8
M. Wt: 289.29 g/mol
InChI Key: PRAUWRJZAQJKCR-UHFFFAOYSA-N
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Description

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a high-purity chemical compound designed for research applications. This molecule belongs to the class of 6-amino-5-carboxamidouracils, which are established as key precursors for the synthesis of 8-substituted xanthine derivatives . Xanthines are privileged structures in medicinal chemistry, with natural methylxanthines like caffeine and theophylline being well-known for their biological activities . Researchers utilize 8-substituted xanthines as potent and selective antagonists for adenosine receptor subtypes (A1, A2A, A2B, and A3), which are important targets for conditions such as Parkinson's disease, Alzheimer's dementia, and for immuno-oncology . The compound serves as a critical building block in a synthetic pathway where cyclization leads to xanthines bearing a 8-aryl substituent . The 4-aminobenzamide moiety in this particular derivative provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel bioactive molecules . Analytical studies on related 6-amino-5-carboxamidouracils have shown that these compounds can exhibit complex behavior in solution, such as the presence of conformational isomers, which is an important consideration for researchers during NMR characterization . This product is intended for use in chemical synthesis and pharmacological research exclusively. It is not for diagnostic or therapeutic use in humans or animals. Intended Use and Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures. Researchers should handle the material with appropriate precautions in a laboratory setting.

Properties

CAS No.

856571-99-8

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide

InChI

InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-3-5-8(14)6-4-7/h3-6H,14-15H2,1-2H3,(H,16,19)

InChI Key

PRAUWRJZAQJKCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 6-amino-1,3-dimethyluracil with 4-aminobenzoic acid under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, often making it more reactive.

    Substitution: The amino groups in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The amino groups and the pyrimidine ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
  • CAS No.: 964-04-5
  • Molecular Formula : C₁₃H₁₄N₄O₃
  • Molecular Weight : 274.28 g/mol
  • Synonyms: Includes N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-aminobenzamide and SCHEMBL5094443 .

Structural Features :

  • Core tetrahydropyrimidine-dione scaffold with dual amino groups at positions 4 (benzamide) and 6 (pyrimidine).
  • Substituents: 1,3-Dimethyl groups on the pyrimidine ring. 4-Aminobenzamide moiety attached at position 5 of the pyrimidine.

Comparative Analysis with Structural Analogs

Substituent Variations on the Amide Group

Compound Name Substituent on Amide Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Differences
This compound (Target) 4-Aminobenzamide C₁₃H₁₄N₄O₃ 274.28 Not reported Enhanced π-π stacking potential; moderate lipophilicity .
N-(6-Amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide 3-(3,4-Diethoxyphenyl)propiolamide C₁₉H₂₂N₄O₅ 386.41 220–223 Higher lipophilicity due to ethoxy groups; lower thermal stability .
N-(6-Amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)formamide (Impurity C in Theophylline) Formamide C₇H₁₀N₄O₃ 198.18 Not reported Lower molecular weight; higher solubility in polar solvents .
N-(6-Amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)octanamide Octanamide (aliphatic chain) C₁₄H₂₄N₄O₃ 296.37 Not reported Increased hydrophobicity; potential for membrane permeability .
N-(6-Amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide 3,5-Di-tert-butyl-4-hydroxybenzamide C₂₀H₂₈N₄O₄ 388.47 Not reported Bulky substituents improve metabolic stability; reduced solubility .

Key Observations :

  • Electronic Effects: The 4-aminobenzamide group in the target compound provides electron-donating properties, enhancing reactivity in electrophilic substitutions compared to aliphatic or bulky substituents .
  • Solubility : Formamide derivatives (e.g., CAS 7597-60-6) exhibit higher aqueous solubility due to polar groups, while octanamide and tert-butyl derivatives are more lipophilic .
  • Thermal Stability : Compounds with aromatic or rigid substituents (e.g., cinnamamide in ) show higher melting points (>320°C) compared to flexible aliphatic chains .

Biological Activity

The compound 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N6O2C_{12}H_{14}N_{6}O_{2} with a molecular weight of approximately 274.28 g/mol. The structure features a benzamide moiety linked to a tetrahydropyrimidine derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₆O₂
Molecular Weight274.28 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor against filoviruses such as Ebola and Marburg viruses. Research indicates that derivatives of This compound exhibit potent antiviral properties with effective concentrations (EC50) below 10 µM against both viruses .

Case Study: Filovirus Inhibition

In a study evaluating the antiviral efficacy of various benzamide derivatives:

  • Compound 20 showed an EC50 of 0.11 µM against Ebola.
  • Compound 32 demonstrated an EC50 of 0.31 µM against Marburg .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be significantly influenced by structural modifications. For instance:

  • Substituting different groups on the benzamide portion can enhance potency and selectivity.
  • The introduction of halogen atoms has been shown to improve antiviral activity .

Table 2: SAR Findings

CompoundSubstituentEC50 (Ebola)EC50 (Marburg)
20None0.11 µMNot tested
32Trifluoromethyl0.31 µMNot tested
35Chlorine<1 µM<1 µM

The mechanism by which This compound exerts its antiviral effects is believed to involve the inhibition of viral entry into host cells. This is achieved by interfering with viral glycoproteins necessary for membrane fusion and entry .

Toxicity and Safety Profile

Preliminary assessments indicate that the compound exhibits low cytotoxicity with selectivity indices (SI) greater than 100 in vitro. This suggests a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions with precise control of temperature, solvent selection, and catalysts. For pyrimidinone derivatives, common steps include:

  • Cyclocondensation : Reacting aminobenzamide precursors with diketones or esters under reflux in ethanol or dimethyl sulfoxide (DMSO) .
  • Substitution Reactions : Introducing substituents (e.g., amino or methyl groups) via nucleophilic aromatic substitution, requiring anhydrous conditions and bases like triethylamine .
  • Purification : Use column chromatography or recrystallization to achieve >95% purity. Reaction yields (e.g., 70–96%) depend on solvent polarity and catalyst efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH peaks at δ 10–12 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • HPLC : Monitors reaction progress and purity (>98% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., thymidylate synthase or kinases). Focus on hydrogen bonding with pyrimidine-dione moieties and π-π stacking with benzamide groups .
  • QSAR Modeling : Correlate substituent electronegativity or steric effects (e.g., methyl groups) with observed IC50 values in cytotoxicity assays .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration ≤0.1%) significantly affect IC50 values. Replicate studies under identical conditions .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

Q. What strategies improve the solubility and stability of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium pivalate to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life and reduce renal clearance .

Q. What is the compound’s role in structure-activity relationship (SAR) studies for anticancer agents?

Methodological Answer: SAR studies focus on modifying:

  • Pyrimidine-dione Core : Substituting the 6-amino group with halogens (e.g., Cl) enhances DNA intercalation .
  • Benzamide Moiety : Introducing methoxy or nitro groups improves logP and blood-brain barrier penetration .

Q. Example SAR Comparison Table

CompoundStructural ModificationsBioactivity (IC50, μM)Key Interactions
Target Compound4-Amino, 1,3-dimethyl12.5 (MCF-7)H-bond with Ser123
Analog A (Cl-substituted)6-Chloro, 1-methyl8.2 (HeLa)π-π stacking with Phe190
Analog B (Nitro-benzamide)4-Nitro, 1,3-dimethyl25.7 (MCF-7)Poor solubility

Q. Reference :

Q. How can researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer:

  • Detailed Reaction Logs : Document exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere use (N2/Ar) .
  • In-Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation (e.g., carbonyl stretching at 1680–1720 cm⁻¹) .

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